molecular formula C15H11ClN2 B11926806 1-(3-chlorophenyl)-5-phenyl-1H-pyrazole CAS No. 299162-79-1

1-(3-chlorophenyl)-5-phenyl-1H-pyrazole

Cat. No.: B11926806
CAS No.: 299162-79-1
M. Wt: 254.71 g/mol
InChI Key: RIVLZSKNTVHDOI-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-5-phenyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms This compound is characterized by the presence of a chlorophenyl group at the 1-position and a phenyl group at the 5-position of the pyrazole ring

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-5-phenyl-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the reaction of 3-chlorobenzoyl chloride with phenylhydrazine under basic conditions to form the desired pyrazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted pyrazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties. It is being investigated for its ability to inhibit specific enzymes and pathways in biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and neurological disorders. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-5-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-5-phenyl-1H-pyrazole can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-5-phenyl-1H-pyrazole: This compound has a similar structure but with the chlorine atom at the 4-position of the phenyl ring. It may exhibit different chemical and biological properties due to the positional isomerism.

    1-(3-Chlorophenyl)-3-phenyl-1H-pyrazole: This compound has the phenyl group at the 3-position instead of the 5-position. The change in substitution pattern can lead to variations in reactivity and biological activity.

    1-(3-Chlorophenyl)-5-(4-methoxyphenyl)-1H-pyrazole: The presence of a methoxy group on the phenyl ring can influence the compound’s electronic properties and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

299162-79-1

Molecular Formula

C15H11ClN2

Molecular Weight

254.71 g/mol

IUPAC Name

1-(3-chlorophenyl)-5-phenylpyrazole

InChI

InChI=1S/C15H11ClN2/c16-13-7-4-8-14(11-13)18-15(9-10-17-18)12-5-2-1-3-6-12/h1-11H

InChI Key

RIVLZSKNTVHDOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=NN2C3=CC(=CC=C3)Cl

Origin of Product

United States

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